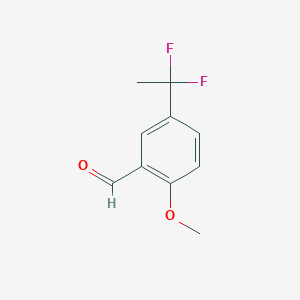
5-(1,1-Difluoroethyl)-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Difluoroethyl)-2-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 1,1-difluoroethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out in the presence of a nickel catalyst, such as NiCl2(PPh3)2, and a base like K2CO3 in a suitable solvent like DME at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(1,1-Difluoroethyl)-2-methoxybenzoic acid.
Reduction: 5-(1,1-Difluoroethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(1,1-Difluoroethyl)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-2-methoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The 1,1-difluoroethyl group can mimic the steric and electronic features of a methoxy group, potentially affecting the compound’s binding affinity and activity . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylbenzaldehyde: Similar structure but lacks the difluoroethyl group.
5-(1,1-Difluoroethyl)-2-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
5-(1,1-Difluoroethyl)-2-methoxybenzaldehyde is unique due to the presence of both the 1,1-difluoroethyl group and the methoxy group, which confer distinct steric and electronic properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-3-4-9(14-2)7(5-8)6-13/h3-6H,1-2H3 |
InChI Key |
NRNGIHOCSCDUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12980637.png)

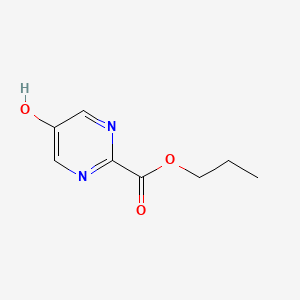
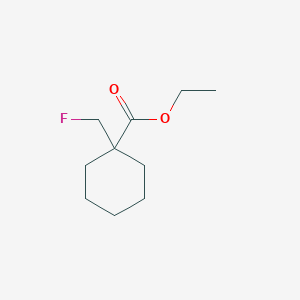
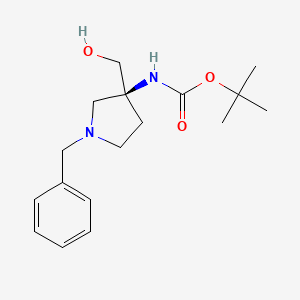
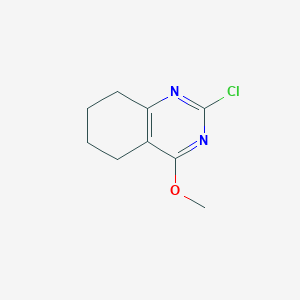
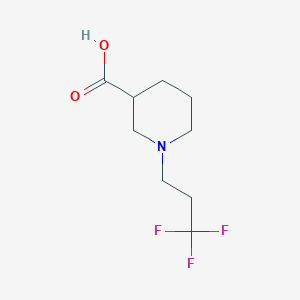
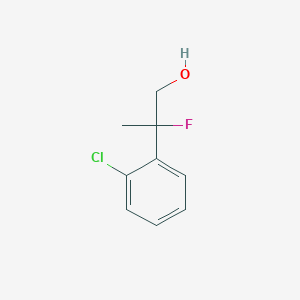
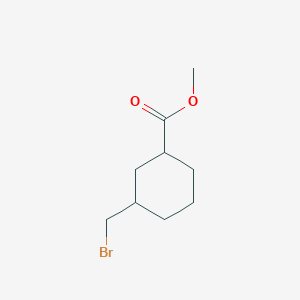
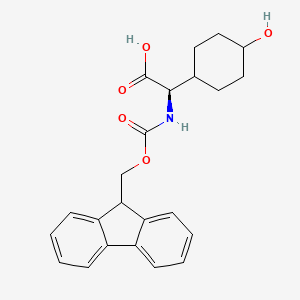
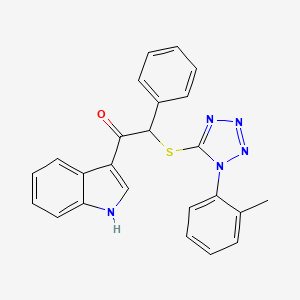
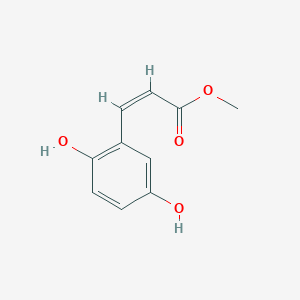
![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)
![4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12980707.png)
